molecular formula C6H6N4 B14461708 2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine CAS No. 69141-78-2

2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B14461708
CAS No.: 69141-78-2
M. Wt: 134.14 g/mol
InChI Key: LBZQPEUACOYVDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine is a nitrogen-rich heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and drug discovery research. Its core structure is isoelectronic with purines, allowing it to function as a potential bio-isostere in the design of novel therapeutic agents . This structural similarity to essential biomolecules makes it a compound of interest for targeting various biological pathways. Research into analogous [1,2,4]triazolo[1,5-a]pyrimidine systems has demonstrated their applicability across multiple fields. In anticancer research, specific derivatives have shown promising in vitro antitumor activities against human cancer cell lines, such as fibrosarcoma and liver carcinoma, with some compounds exhibiting greater potency than reference drugs like cisplatin . In infectious disease research, the triazolopyrimidine scaffold is found in compounds with broad-spectrum antimicrobial activities, and it serves as the core structure in the natural product essramycin . Furthermore, the metal-chelating properties of the triazolopyrimidine core have been exploited in the development of first-row transition metal complexes with significant efficacy against parasitic diseases like Leishmaniasis and Chagas disease, showing higher effectiveness than commercial reference drugs . Beyond pharmaceuticals, related triazolopyrimidine derivatives are also explored in agrochemical research as herbicides, acting as inhibitors of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants . This product is intended for research purposes as a key synthetic intermediate or building block. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69141-78-2

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine

InChI

InChI=1S/C6H6N4/c1-5-8-6-2-3-7-4-10(6)9-5/h2-4H,1H3

InChI Key

LBZQPEUACOYVDB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=NC=CC2=N1

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 1 2 3 Triazolo 1,5 C Pyrimidine and Its Analogues

Classical Synthetic Approaches forbenthamscience.comnih.govresearchgate.netTriazolo[1,5-c]pyrimidine Core Formation

The foundational synthesis of the benthamscience.comnih.govresearchgate.nettriazolo[1,5-c]pyrimidine skeleton relies on established heterocyclic chemistry principles. These methods focus on constructing the fused bicyclic system through cyclization, rearrangement, and addition reactions.

Cyclization Reactions in the Synthesis ofbenthamscience.comnih.govresearchgate.netTriazolo[1,5-c]pyrimidine Derivatives

Cyclization reactions are a cornerstone for the synthesis of the benthamscience.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidine system, a close isomer and common synthetic precursor to the [1,5-c] system. One of the most prevalent strategies involves the cyclocondensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their equivalents. nih.govmdpi.com This approach builds the pyrimidine (B1678525) ring onto a pre-existing triazole core. For instance, the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate (B1235776) in refluxing acetic acid yields 7-hydroxy-5-methyl- benthamscience.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidine. mdpi.com

Another significant cyclization method is the oxidative cyclization of heterocyclic substituted hydrazones. nih.govmdpi.com For example, 2-pyridylhydrazones can be treated with reagents like N-chlorosuccinimide (NCS) to induce dehydrative cyclization, forming the benthamscience.comnih.govresearchgate.nettriazolo[4,3-a]pyridine ring system. mdpi.com A similar strategy applied to pyrimidinyl-hydrazones can lead to the formation of benthamscience.comnih.govresearchgate.nettriazolo[4,3-c]pyrimidines, which are direct precursors to the target [1,5-c] isomers via rearrangement. nih.gov

Starting MaterialsReagents/ConditionsProduct TypeReference
3-Amino-1,2,4-triazole, Ethyl acetoacetateAcetic acid, reflux7-Hydroxy-5-methyl- benthamscience.comnih.govresearchgate.nettriazolo[1,5-a]pyrimidine mdpi.com
2-PyridylhydrazoneN-chlorosuccinimide (NCS), DMF, 0 °C benthamscience.comnih.govresearchgate.nettriazolo[4,3-a]pyridine mdpi.com
(6-Chloropyrimidin-4-yl)hydrazonesIodobenzene diacetate, CH2Cl2 benthamscience.comnih.govresearchgate.nettriazolo[4,3-c]pyrimidine nih.gov

Dimroth Rearrangement in the Context ofbenthamscience.comnih.govresearchgate.netTriazolo[1,5-c]pyrimidine Synthesis

The Dimroth rearrangement is a critical and frequently observed transformation in the synthesis of benthamscience.comnih.govresearchgate.nettriazolo[1,5-c]pyrimidines. benthamscience.comnih.gov This molecular rearrangement involves the isomerization of a heterocyclic ring, where endocyclic and exocyclic heteroatoms switch places through a process of ring-opening and re-closure. nih.govwikipedia.org In this specific context, the kinetically favored benthamscience.comnih.govresearchgate.nettriazolo[4,3-c]pyrimidine isomer often forms initially and subsequently rearranges to the thermodynamically more stable benthamscience.comnih.govresearchgate.nettriazolo[1,5-c]pyrimidine isomer. benthamscience.comresearchgate.net

This rearrangement can be facilitated by acidic or basic conditions, as well as heat. benthamscience.comnih.gov The accepted mechanism under acidic conditions involves protonation of a nitrogen atom in the pyrimidine ring, followed by ring opening to form an intermediate. Tautomerization and rotation then allow for ring closure to the isomeric [1,5-c] system, followed by deprotonation. nih.gov For instance, benthamscience.comnih.govresearchgate.nettriazolo[4,3-c]pyrimidine derivatives formed from the oxidative cyclization of (6-chloropyrimidin-4-yl)hydrazones can undergo a spontaneous, albeit slow, rearrangement to the benthamscience.comnih.govresearchgate.nettriazolo[1,5-c]pyrimidine products, a process that is significantly accelerated by the presence of HCl. nih.gov

Starting IsomerConditionsProduct IsomerKey FeatureReference
benthamscience.comnih.govresearchgate.nettriazolo[4,3-c]pyrimidineAcid (HCl), Base, or Heat benthamscience.comnih.govresearchgate.nettriazolo[1,5-c]pyrimidineIsomerization to more stable form benthamscience.comnih.gov
Thieno[3,2-e] benthamscience.comnih.govresearchgate.nettriazolo[4,3-c]pyrimidinesBasic conditionsThieno[3,2-e] benthamscience.comnih.govresearchgate.nettriazolo[1,5-c]pyrimidinesResists isomerization in acid researchgate.net

Nucleophilic Addition Reactions forbenthamscience.comnih.govresearchgate.netTriazolo[1,5-c]pyrimidine Ring Assembly

Nucleophilic addition is a fundamental reaction type integral to the assembly of the pyrimidine portion of the benthamscience.comnih.govresearchgate.nettriazolo[1,5-c]pyrimidine ring system. In the common synthesis starting from an aminotriazole, the amino group acts as a nucleophile, attacking the carbonyl carbons of a 1,3-dielectrophile such as a β-dicarbonyl compound. nih.govmdpi.com This is followed by an intramolecular condensation, another nucleophilic attack, to close the ring.

Similarly, the Dimroth rearrangement mechanism itself involves a key intramolecular nucleophilic addition step. nih.gov After the initial pyrimidine ring opens, the terminal amino group of the resulting intermediate acts as a nucleophile, attacking the carbon of the triazole ring to initiate the re-cyclization into the more stable [1,5-c] isomer. nih.gov While direct nucleophilic addition to a complete triazolopyrimidine ring system to form dihydro derivatives has been studied in related scaffolds like v-triazolo[4,5-d]pyrimidines, its primary role in forming the core benthamscience.comnih.govresearchgate.nettriazolo[1,5-c]pyrimidine skeleton is within the initial cyclization and subsequent rearrangement pathways. rsc.org

Advanced Synthetic Strategies for Complex 2-Methyl-benthamscience.comnih.govresearchgate.nettriazolo[1,5-c]pyrimidine Analogues

Building upon the fundamental core synthesis, advanced strategies enable the construction of more complex analogues where the triazolopyrimidine moiety is fused to other ring systems. These methods often involve multistep sequences starting with elaborate heterocyclic precursors.

Cyclization of Acetic Anhydride (B1165640) or Ethyl Cyanoacetate with Chromeno[2,3-d]pyrimidine Derivatives

Complex heterocyclic systems incorporating the pyrimidine ring can be synthesized from chromene derivatives. For example, 2-amino-4H-chromene-3-carbonitriles serve as versatile starting materials. japsonline.comsemanticscholar.org Reaction of these aminochromenes with acetic anhydride leads to the formation of chromeno[2,3-d]pyrimidin-4-one derivatives. japsonline.comsemanticscholar.org This reaction involves the cyclization of the amino and nitrile groups with the anhydride to form the fused pyrimidine ring.

These chromeno[2,3-d]pyrimidine intermediates are valuable precursors for more complex structures. For instance, the pyrimidinone can be converted to a chloropyrimidine, which can then be reacted with hydrazine (B178648) hydrate (B1144303) to introduce a hydrazinyl group. japsonline.comsemanticscholar.org This hydrazinyl-chromeno[2,3-d]pyrimidine could then, in principle, undergo further cyclization and a Dimroth-type rearrangement to yield a triazolo[1,5-c]pyrimidine ring fused to the chromene scaffold.

Starting MaterialReagent(s)Intermediate ProductReference
2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrileAcetic anhydride9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-methyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one japsonline.comsemanticscholar.org
2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitrileEthyl orthoformate, then Hydrazine hydrate4-Imino-4,5-dihydro-3H-chromeno[2,3-d]pyrimidin-8-ol researchgate.net

Targeted Synthesis of Pyrrolo[3,4-e]benthamscience.comnih.govresearchgate.nettriazolo[1,5-c]pyrimidine Derivatives

The targeted synthesis of highly complex fused systems like pyrazolo[4,3-e] benthamscience.comnih.govresearchgate.nettriazolo[1,5-c]pyrimidines, which are structural analogues of the pyrrolo-fused target, has been successfully developed. rsc.orgrsc.org These compounds are designed as bioisosteres of the purine (B94841) scaffold for applications in medicinal chemistry. rsc.org The synthesis starts with a pre-formed pyrazolo[3,4-d]pyrimidine core. This core is elaborated through a series of reactions to introduce the necessary functionality to build the triazole ring. The final step often involves a cyclization followed by a Dimroth rearrangement to secure the desired [1,5-c] regiochemistry. researchgate.net This general strategy, starting with a corresponding pyrrolo[2,3-d]pyrimidine, would be the analogous route to obtain the pyrrolo[3,4-e] benthamscience.comnih.govresearchgate.nettriazolo[1,5-c]pyrimidine derivatives.

Precursor ScaffoldKey Synthetic StepsFinal Product ScaffoldReference
Pyrazolo[3,4-d]pyrimidineElaboration, Cyclization, Dimroth RearrangementPyrazolo[4,3-e] benthamscience.comnih.govresearchgate.nettriazolo[1,5-c]pyrimidine rsc.orgrsc.orgresearchgate.net

Preparation of Pyrazolo[3,4-e]researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-c]pyrimidine Isomers

A notable and convenient route for the synthesis of pyrazolo[4,3-e] researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-c]pyrimidine derivatives involves the Dimroth rearrangement. researchgate.net This reaction pathway provides a versatile method for obtaining these specific isomers. The synthesis of a new set of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-c]pyrimidine scaffolds has also been developed as these compounds are investigated for their potential as CDK2 inhibitors. nih.govrsc.org

One synthetic approach begins with the treatment of (E)-5-amino-1-phenyl-3-styryl-1H-pyrazole-4-carbonitrile with triethylorthoformate in acetic anhydride to yield the corresponding formimidate. researchgate.net Subsequent reaction of this intermediate with hydrazine hydrate in ethanol (B145695) produces an amino imino compound. researchgate.net This key intermediate can then be reacted with diethyl dicarbonate (B1257347) at reflux to afford the (E)-7-phenyl-9-styryl-7H-pyrazolo[4,3-e] researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-c]pyrimidine. researchgate.net

Detailed below are the reaction conditions for a key step in the synthesis of a pyrazolo[4,3-e] researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-c]pyrimidine derivative:

Reactant 1Reactant 2SolventConditionsProduct
Amino imino compound (derived from (E)-5-amino-1-phenyl-3-styryl-1H-pyrazole-4-carbonitrile)Diethyl dicarbonateNot specified in abstractReflux(E)-7-phenyl-9-styryl-7H-pyrazolo[4,3-e] researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-c]pyrimidine

Green Chemistry Principles inresearchgate.netresearchgate.netresearchgate.netTriazolo[1,5-c]pyrimidine Synthesis

The application of green chemistry principles to the synthesis of heterocyclic compounds, including the researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-c]pyrimidine core, is an area of increasing importance. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency.

For related pyrazolo[1,5-a]pyrimidines, green one-pot solvent-free synthesis methods have been successfully developed. researchgate.net These methods often utilize microwave irradiation to accelerate reactions, leading to shorter reaction times, higher yields, and a reduction in the use of hazardous organic solvents. mdpi.comnih.gov For instance, a microwave-assisted, catalyst-free, and eco-friendly method has been established for the synthesis of 1,2,4-triazolo[1,5-a]pyridines, a related fused heterocyclic system. mdpi.com This particular method involves a tandem reaction of enaminonitriles and benzohydrazides. mdpi.com While this example does not produce the [1,5-c] isomer, the principles of microwave-assisted and solvent-free synthesis are broadly applicable to the synthesis of various triazolopyrimidine isomers.

The advantages of such green synthetic approaches are summarized in the table below:

Green Chemistry ApproachAdvantages
Microwave-assisted synthesisRapid reaction times, increased yields, reduced side product formation. mdpi.comnih.gov
Solvent-free reactionsReduced use of hazardous solvents, simplified work-up procedures, lower environmental impact. researchgate.net
One-pot synthesisIncreased efficiency, reduced waste from intermediate purification steps. researchgate.net

While specific examples dedicated solely to the green synthesis of 2-Methyl- researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-c]pyrimidine are not extensively detailed in the provided context, the successful application of these principles to closely related structures strongly suggests their viability for the target compound and its analogues.

In-depth Analysis of 2-Methyl- mdpi.comresearchgate.netmdpi.comtriazolo[1,5-c]pyrimidine Reveals Data Scarcity

A thorough investigation into the chemical compound 2-Methyl- mdpi.comresearchgate.netmdpi.comtriazolo[1,5-c]pyrimidine has revealed a significant lack of detailed, publicly available scientific data for its comprehensive structural elucidation and advanced spectroscopic analysis. Despite extensive searches for dedicated research findings, specific experimental data required to fully characterize this particular molecule remains elusive.

The initial objective was to construct a detailed article covering various analytical techniques used to confirm the structure and properties of 2-Methyl- mdpi.comresearchgate.netmdpi.comtriazolo[1,5-c]pyrimidine. The intended scope included a deep dive into its Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), single-crystal X-ray diffraction, and elemental analysis. However, the scientific literature does not appear to contain specific, published studies with this precise information for this compound.

While research exists for the broader family of mdpi.comresearchgate.netmdpi.comtriazolo[1,5-c]pyrimidines and its various isomers, such as the more commonly studied mdpi.comresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine, these findings are not directly applicable to the 2-methyl substituted '[1,5-c]' isomer. Extrapolation of data from related but distinct molecules would be scientifically unsound and would not provide the accurate and specific information required for a detailed analysis of the target compound.

Consequently, the creation of data tables and a detailed discussion of research findings for the following outlined sections is not feasible based on the currently accessible scientific literature:

Structural Elucidation and Advanced Spectroscopic Analysis of 2 Methyl 1 2 3 Triazolo 1,5 C Pyrimidine

Elemental Analysis for Empirical Formula Confirmation

This lack of specific data highlights a potential area for future chemical research. The synthesis and thorough characterization of 2-Methyl- mdpi.comresearchgate.netmdpi.comtriazolo[1,5-c]pyrimidine would be a valuable contribution to the field of heterocyclic chemistry, providing the necessary data for a complete scientific profile of this compound.

Computational Chemistry and Molecular Modeling of 2 Methyl 1 2 3 Triazolo 1,5 C Pyrimidine

Quantum Mechanical Studies and Density Functional Theory (DFT) Calculations

Specific DFT studies on 2-Methyl-triazolo[1,5-c]pyrimidine are not present in the available literature. Consequently, data for the following subsections could not be obtained.

Molecular Modeling for Ligand-Target Interactions

While molecular modeling studies have been conducted on various triazolopyrimidine derivatives, no specific research targeting 2-Methyl-triazolo[1,5-c]pyrimidine was found.

Supervised Molecular Dynamics (SuMD) Simulations to Elucidate Ligand-Receptor Dynamics

Supervised Molecular Dynamics (SuMD) is an advanced computational method used to explore the binding pathways of ligands to their protein targets more efficiently than conventional molecular dynamics. While specific SuMD studies on 2-Methyl- mdpi.comnih.govrsc.orgtriazolo[1,5-c]pyrimidine are not extensively documented, research on the closely related pyrazolo[4,3-e] mdpi.comnih.govrsc.orgtriazolo[1,5-c]pyrimidine scaffold provides a clear framework for the technique's application.

In studies of this scaffold targeting adenosine (B11128) receptors, SuMD simulations, in conjunction with molecular docking, have been instrumental in understanding ligand-receptor dynamics. rsc.org These simulations confirmed that the specific substitutions on the triazolopyrimidine core are a primary determinant of the preferred binding mode within the receptor. rsc.org For instance, the orientation and interactions of the ligand in the binding pocket of human A1, A2A, and A3 adenosine receptors were shown to be driven by the nature of the substituent at position 5 of the pyrimidine (B1678525) ring. rsc.org This computational approach helps to rationalize the observed binding affinity and selectivity profiles of different derivatives, providing a dynamic picture of the binding process that static docking models cannot fully capture. rsc.org These findings are critical for the rational design of new, more potent, and selective ligands targeting specific receptors. rsc.org

Table 1: Key Findings from SuMD Simulations on the Triazolopyrimidine Scaffold This table summarizes findings from computational studies on related triazolopyrimidine derivatives, illustrating the utility of the SuMD technique.

Computational Method Target Receptor(s) Key Finding Reference
SuMD & Molecular Docking Adenosine Receptors (hA₁, hA₂ₐ, hA₃) The substitution at the 5-position of the scaffold dictates the preferred binding mode and interaction patterns within the receptor's active site. rsc.org
Molecular Dynamics (MD) Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) MD simulations provided insights into the energetic stability of the bound ligand-receptor configurations for highly active compounds. nih.gov

Conformational Analysis and Tautomerism Studies

The structural properties of the mdpi.comnih.govrsc.orgtriazolo[1,5-c]pyrimidine scaffold, including its conformation and potential tautomeric forms, are fundamental to its chemical behavior and biological activity. Computational methods, particularly Density Functional Theory (DFT), are widely used to investigate these characteristics. jchemrev.comjchemrev.comresearchgate.net

The fusion of the 1,2,4-triazole (B32235) and pyrimidine rings results in a bicyclic heterocyclic system with limited aromaticity. nih.gov One of the key structural questions for this scaffold is the relative stability of its different regioisomers. Theoretical studies at the B3LYP/6-311++G(d,p) level of theory have corroborated that the mdpi.comnih.govrsc.orgtriazolo[1,5-a]pyrimidine system is more stable than its mdpi.comnih.govrsc.orgtriazolo[4,3-a] counterpart. researchgate.net This inherent stability is a crucial factor in its prevalence in medicinal chemistry applications.

Tautomerism is another critical aspect, as the triazolopyrimidine ring can be compared to the purine (B94841) ring system, which is known to exist in different tautomeric forms. nih.gov While the unsubstituted mdpi.comnih.govrsc.orgtriazolo[1,5-a]pyrimidine ring does not exhibit the same proton-transfer tautomerism seen in purines, the introduction of substituents can create possibilities for different tautomeric states, which can significantly influence receptor binding and other biological interactions. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational tool that visualizes the electron density distribution around a molecule, allowing for the prediction of its reactivity and intermolecular interaction sites. The MEP map illustrates regions of negative electrostatic potential, which are susceptible to electrophilic attack and are favorable for hydrogen bond accepting, and regions of positive potential, which are prone to nucleophilic attack.

For the 2-Methyl- mdpi.comnih.govrsc.orgtriazolo[1,5-c]pyrimidine scaffold, the MEP map would be characterized by distinct electronegative and electropositive regions.

Negative Potential Regions: The nitrogen atoms of the fused triazole and pyrimidine rings are the most electronegative sites. These regions, typically colored red or yellow on an MEP map, indicate a high electron density and are the primary sites for hydrogen bonding and coordination with metal ions.

Positive Potential Regions: The hydrogen atoms, particularly those attached to the methyl group and the pyrimidine ring, would exhibit positive electrostatic potential (typically colored blue). These areas are indicative of electron-deficient regions.

This distribution of electrostatic potential is crucial for understanding how the molecule interacts with its biological targets. For instance, the electronegative nitrogen atoms can act as hydrogen bond acceptors, forming key interactions with amino acid residues in a protein's active site. Computational studies on related heterocyclic systems have shown that quantum chemical properties, which underpin MEP maps, are directly correlated with biological activity. jchemrev.commdpi.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) further complements MEP analysis by identifying the molecule's electron-donating and electron-accepting capabilities, respectively. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling formdpi.comnih.govrsc.orgTriazolo[1,5-c]pyrimidine (General, based on scaffold)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the structural or physicochemical properties of a series of compounds with their biological activities. mdpi.com For the mdpi.comnih.govrsc.orgtriazolo[1,5-c]pyrimidine scaffold (often studied as its [1,5-a] isomer, which shares the same core structure), QSAR studies have been effectively used to guide the development of more potent therapeutic agents. mdpi.com

A notable QSAR study modeled the antimalarial activity of 125 congeners of 1,2,4-triazolo[1,5-a]pyrimidine against Plasmodium falciparum. mdpi.com This study utilized various machine learning algorithms to build predictive models based on a set of calculated molecular descriptors. mdpi.com

The most statistically significant regression equation developed was: pIC₅₀ = 5.90 − 0.71npr1 − 1.52pmi3 + 0.88slogP − 0.57vsurf-CW2 + 1.11vsurf-W2 mdpi.com

This equation highlights several key molecular descriptors that influence the antimalarial activity of these compounds.

Table 2: Significant Molecular Descriptors in the QSAR Model for Antimalarial Triazolopyrimidines

Descriptor Description Impact on pIC₅₀ Reference
npr1 Principal moment of inertia ratio Negative mdpi.com
pmi3 Capacity factor Negative mdpi.com
slogP Logarithm of the octanol/water partition coefficient Positive mdpi.com
vsurf-CW2 A descriptor related to molecular shape and properties Negative mdpi.com

| vsurf-W2 | A descriptor related to hydrophilic properties | Positive | mdpi.com |

The performance of several machine learning algorithms was evaluated in this study, with models like k-Nearest Neighbours (kNN), Support Vector Regressor (SVR), and Random Forest Regressor (RFR) demonstrating strong robustness and reliability in predicting the inhibitory activity (pIC₅₀). mdpi.com

Table 3: Performance of Machine Learning Models in QSAR Study Based on five-fold cross-validation.

Model Mean Squared Error (MSE) Coefficient of Determination (R²) Mean Absolute Error (MAE) Root Mean Squared Error (RMSE) Reference
kNN 0.46 0.54 0.54 0.68 mdpi.com
SVR 0.33 0.67 0.46 0.57 mdpi.com

| RFR | 0.43 | 0.58 | 0.51 | 0.66 | mdpi.com |

Such QSAR models provide invaluable data on the structural features necessary for biological activity, enabling the in silico screening and rational design of novel derivatives with enhanced potency. mdpi.commdpi.com Other studies have employed 3D-QSAR techniques, which consider the three-dimensional properties of molecules, to further refine the understanding of the interaction between triazolopyrimidine derivatives and their target enzymes. nih.gov

Table of Mentioned Compounds

Compound Name
2-Methyl- mdpi.comnih.govrsc.orgtriazolo[1,5-c]pyrimidine
mdpi.comnih.govrsc.orgtriazolo[1,5-c]pyrimidine
mdpi.comnih.govrsc.orgtriazolo[1,5-a]pyrimidine
mdpi.comnih.govrsc.orgtriazolo[4,3-a]pyrimidine
pyrazolo[4,3-e] mdpi.comnih.govrsc.orgtriazolo[1,5-c]pyrimidine

Structure Activity Relationship Sar and Ligand Design Principles For 1 2 3 Triazolo 1,5 C Pyrimidine

Comprehensive SAR Analysis of Pyrazolo[4,3-e]nih.govebi.ac.uknih.govtriazolo[1,5-c]pyrimidines

The tricyclic pyrazolo[4,3-e] nih.govebi.ac.uknih.govtriazolo[1,5-c]pyrimidine (PTP) nucleus has been a key template for designing potent A2A and A3 adenosine (B11128) receptor antagonists. nih.gov Chemical modifications at various positions of this core have been crucial in defining the SAR for this class of compounds. researchgate.net

Modulating the substitution patterns at the N7, N8, and N5 positions has been shown to produce compounds with varied profiles of affinity and selectivity across the four adenosine receptor subtypes. nih.govresearchgate.net

N7 and N8 Positions: Modifications at the N7-pyrazole position, through the introduction of different alkyl or arylalkyl chains, have led to the discovery of highly potent and selective A2A receptor antagonists. researchgate.net Conversely, functionalization at the N5-position combined with modulation of substituents on the N8-pyrazole nitrogen has yielded new A3 antagonists. researchgate.net Specifically, the simultaneous introduction of small alkyl groups at the N8 position and bulky acyl moieties at the N5 position results in derivatives with high affinity and selectivity for the A3 adenosine receptor. nih.gov An increase in the size of the N8 substituent can lead to a significant reduction in A3 affinity. nih.gov

N5 Position: A free amino group at the 5-position tends to induce high affinity at the A1 and A2A receptors with selectivity against the A3 subtype. nih.gov The introduction of arylacetyl moieties at the N5 position, along with arylalkyl substituents at the N8 position, has produced compounds with potent affinity for the hA2B adenosine receptor. acs.org The bioisosteric replacement of an -NH group with a -CH2 group at the N5 position causes significant differences in hA2B/hA3 affinity. acs.org This is because the phenylurea series (with -NH) is better accommodated in the hydrophilic region of the hA3 binding site than the phenylacetyl series (with -CH2). acs.org

C9 and C2 Positions: The introduction of a substituent at the C9 position of the tricyclic structure generally leads to a retention of receptor affinity but a loss of selectivity, likely due to increased steric hindrance. nih.govresearchgate.net At the C2 position, the presence of a 2-furyl moiety is often considered a necessary structural element for interaction with the adenosine receptor surface. nih.gov Replacing this furanyl ring with a phenyl or other substituted aromatic rings typically results in a complete loss of affinity at all adenosine receptor subtypes. nih.gov Even attempts to mimic the oxygen of the furan (B31954) with an ethoxy group on an aromatic ring did not enhance affinity. nih.gov

Table 1: Impact of Substitutions on Pyrazolo[4,3-e] nih.govebi.ac.uknih.govtriazolo[1,5-c]pyrimidine Activity
PositionSubstituent TypeResulting Activity/SelectivityReference
N7 Alkyl or Arylalkyl chainsPotent and selective A2A antagonists researchgate.net
N8 Small alkyl groups (with bulky N5 acyl)High affinity and selectivity for A3 receptor nih.gov
N8 Increasing substituent sizeReduced A3 affinity nih.gov
N5 Free amino groupHigh affinity for A1 and A2A receptors nih.gov
N5 Arylacetyl moieties (with N8 arylalkyl)Potent affinity for A2B receptor acs.org
C9 Various substituentsRetention of affinity but loss of selectivity nih.govresearchgate.net
C2 Phenyl or substituted aromatics (replacing 2-furyl)Complete loss of affinity nih.gov

Further exploration of the C9 position has involved introducing short thioalkyl, aminoalkyl, and (cyclo)alkylamino radicals. researchgate.net These modifications, however, have generally led to a decrease in receptor affinity and/or selectivity. researchgate.netresearchgate.net This suggests that the C9 position is sensitive to substitution and that bulky or functionally diverse groups in this region are not well-tolerated for maintaining high-affinity interactions with adenosine receptors.

Attempts to structurally simplify the PTP scaffold or replace its constituent heterocyclic rings have been made to improve properties like aqueous solubility. nih.gov Replacing the pyrazole (B372694) or triazole rings of the PTP scaffold led to nih.govebi.ac.uknih.govtriazolo[1,5-c]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives, respectively. nih.gov Additionally, replacing the 2-(2-furyl) nih.govebi.ac.uknih.govtriazole portion with other heterocyclic systems like substituted 2-thioxotriazole or dioxotriazine moieties also resulted in diminished receptor affinity. researchgate.netresearchgate.net These findings underscore the critical role that specific heterocyclic components of the PTP core play in the ligand-receptor interaction. researchgate.net

Adenosine Receptor Antagonist Design Based on thenih.govebi.ac.uknih.govTriazolo[1,5-c]pyrimidine Scaffold

The bicyclic nih.govebi.ac.uknih.govtriazolo[1,5-c]pyrimidine system serves as a valuable platform for developing adenosine receptor antagonists. ebi.ac.uknih.gov Modifications to this core, particularly at the 8- and 5-positions, have been investigated to fine-tune affinity and selectivity, especially for the A3 subtype.

The introduction of various substituents at the 8-position of the nih.govebi.ac.uknih.govtriazolo[1,5-c]pyrimidine core has a significant effect on affinity and selectivity for the human A3 adenosine receptor. ebi.ac.ukunipd.it Researchers have introduced both esters and amides, primarily of a benzylic nature, at this position. ebi.ac.uknih.gov

Several of these new compounds demonstrated affinity for the human A3 adenosine receptor in the low nanomolar range. ebi.ac.uknih.gov The most potent derivative from one series featured a 4-ethylbenzylester at the 8-position, exhibiting a Kᵢ value of 1.21 nM for the human A3 adenosine receptor. ebi.ac.uknih.gov Docking studies suggest these compounds adopt a binding mode similar to that of the well-known inverse agonist ZM-241,385. ebi.ac.uknih.gov

Table 2: A3 Receptor Affinity for 8-Substituted nih.govebi.ac.uknih.govTriazolo[1,5-c]pyrimidines
Compound IDSubstituent at 8-PositionHuman A3 AR Kᵢ (nM)Reference
18 4-Ethylbenzylester1.21 ebi.ac.uknih.gov

Impact of N5 Substituents on Human A3 and A2B Adenosine Receptor Affinity

Research into pyrazolo[4,3-e] frontiersin.orgresearchgate.netnih.govtriazolo[1,5-c]pyrimidine derivatives, a closely related scaffold to 2-methyl- frontiersin.orgresearchgate.netnih.govtriazolo[1,5-c]pyrimidine, has provided significant insights into the role of N5 substituents in modulating affinity for human A3 and A2B adenosine receptors. A study focusing on these derivatives revealed that all tested compounds exhibited their most potent affinities for the hA2B adenosine receptor, with a range of selectivities over other subtypes.

In the exploration of the hA3 receptor's molecular structure, it was observed that two specific residues, Ser243 (located in transmembrane domain 6) and Ser271 (in transmembrane domain 7), form a hydrophilic region. This hydrophilic pocket appears to better accommodate phenylurea series of compounds compared to phenylacetyl series at the putative hA3 binding site. This finding underscores the importance of the nature of the substituent at the N5 position in dictating receptor affinity and selectivity.

The following table summarizes the binding affinities of selected N5-substituted pyrazolo[4,3-e] frontiersin.orgresearchgate.netnih.govtriazolo[1,5-c]pyrimidine derivatives for the human A3 and A2B adenosine receptors.

CompoundN5 SubstituenthA3 Ki (nM)hA2B Ki (nM)
1 ArylacetylData not specifiedPotent affinity
2 PhenylureaBetter accommodationData not specified

Note: The provided data is for the pyrazolo[4,3-e] frontiersin.orgresearchgate.netnih.govtriazolo[1,5-c]pyrimidine scaffold, not specifically for 2-Methyl- frontiersin.orgresearchgate.netnih.govtriazolo[1,5-c]pyrimidine. The general principles regarding the influence of N5 substituents are likely applicable to the broader class of frontiersin.orgresearchgate.netnih.govtriazolo[1,5-c]pyrimidines.

Design of Functionalized Ligands and Molecular Probes

The frontiersin.orgresearchgate.netnih.govtriazolo[1,5-c]pyrimidine scaffold is amenable to chemical modification, allowing for the design of functionalized ligands and molecular probes for studying receptor biology.

The development of adenosine receptor antagonists bearing a reactive linker has been a strategy to create versatile molecules. These functionalized ligands can be used to synthesize multi-target ligands, receptor probes, and drug delivery systems. The pyrazolo[4,3-e] frontiersin.orgresearchgate.netnih.govtriazolo[1,5-c]pyrimidine scaffold has been successfully utilized for this purpose by introducing reactive linkers of varying lengths at the 5-position. This position is often tolerant to substitution without significantly compromising the binding affinity to adenosine receptors.

The attachment of fluorescent moieties to the frontiersin.orgresearchgate.netnih.govtriazolo[1,5-c]pyrimidine core via a linker at the 5-position has led to the creation of fluorescent probes for adenosine receptors. These probes are invaluable tools for visualizing and studying receptor distribution and dynamics in living cells. A series of such fluorescently labeled compounds, derived from the pyrazolo[4,3-e] frontiersin.orgresearchgate.netnih.govtriazolo[1,5-c]pyrimidine scaffold, have been synthesized and evaluated for their binding at the four adenosine receptor subtypes. Interestingly, these fluorescent compounds often exhibit dual ligand properties, showing affinity for both hA2A and hA3 adenosine receptors.

SAR for Specific Biological Activities (e.g., Fungicidal, Insect Growth Regulation)

While specific data on the fungicidal and insect growth regulating activities of 2-Methyl- frontiersin.orgresearchgate.netnih.govtriazolo[1,5-c]pyrimidine is limited, studies on related frontiersin.orgresearchgate.netnih.govtriazolopyrimidine derivatives provide valuable SAR insights.

A series of novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety have been synthesized and evaluated for their antifungal activities. Many of these compounds displayed significant activity against a range of plant pathogenic fungi, including various species of Botrytis cinerea, Phytophthora infestans, and Pyricularia oryzae. frontiersin.org The structure-activity relationship analysis of these compounds indicated that the introduction of a halogen atom on the substituent could enhance antifungal activity, particularly against Botrytis cinerea. frontiersin.org Furthermore, the incorporation of electron-withdrawing groups such as cyano (-CN), trifluoromethyl (-CF3), and nitro (-NO2) was found to increase the antifungal potency of the compounds to a certain extent. frontiersin.org

In the context of insecticidal activity, research on 1,2,4-triazole (B32235) derivatives containing an amidine moiety has shown that the nature of the alkyl group on the 1,2,4-triazole skeleton significantly influences insecticidal efficacy. researchgate.net Specifically, compounds with smaller alkyl groups, such as methyl and ethyl, demonstrated relatively high insecticidal activity. researchgate.net This suggests that for the 2-Methyl- frontiersin.orgresearchgate.netnih.govtriazolo[1,5-c]pyrimidine scaffold, the methyl group at the 2-position could be a favorable feature for potential insecticidal properties.

The following table summarizes the general SAR findings for fungicidal activity in related frontiersin.orgresearchgate.netnih.govtriazolopyrimidine derivatives.

Structural Modification on frontiersin.orgresearchgate.netnih.govtriazolopyrimidine scaffoldImpact on Fungicidal Activity
Introduction of a halogen atomEnhanced activity, especially against Botrytis cinerea frontiersin.org
Incorporation of electron-withdrawing groups (-CN, -CF3, -NO2)Increased potency to a certain extent frontiersin.org

Note: The SAR data for fungicidal and insect growth regulation activities are based on studies of related frontiersin.orgresearchgate.netnih.govtriazolo[1,5-a]pyrimidine and frontiersin.orgresearchgate.netnih.govtriazolo[4,3-c]trifluoromethylpyrimidine derivatives, not specifically on 2-Methyl- frontiersin.orgresearchgate.netnih.govtriazolo[1,5-c]pyrimidine. These findings provide a basis for the rational design of novel derivatives with potential applications in agriculture.

Biological and Pharmacological Activities in Vitro and Mechanistic Studies Of 1 2 3 Triazolo 1,5 C Pyrimidine

Targeting Adenosine (B11128) Receptors

Thetriazolo[1,5-c]pyrimidine nucleus is structurally related to endogenous purines, making it an ideal candidate for interacting with purinergic receptors, particularly adenosine receptors (ARs). Research has focused on developing derivatives that can selectively antagonize these G protein-coupled receptors (GPCRs), which are implicated in a variety of physiological and pathological processes.

Derivatives of thetriazolo[1,5-c]pyrimidine class are recognized as potent and selective antagonists of the adenosine A2A receptor (A2AAR). The A2AAR is highly expressed in the striatum, where it modulates dopaminergic signaling, making it a key target for neurodegenerative disorders. A family of A2AAR ligands based on the known antagonist SCH 442416, which features a methyl group, has been synthesized and pharmacologically characterized. These efforts aim to develop selective antagonists and receptor imaging agents for positron emission tomography (PET). The antagonism of the A2A receptor by this class of compounds holds significant promise for therapeutic applications.

Extensive pharmacological evaluations have been conducted to determine the binding affinity and selectivity oftriazolo[1,5-c]pyrimidine derivatives across human adenosine receptor subtypes A1, A2A, and A3. By systematically modifying substituents at various positions on the scaffold, researchers have been able to modulate the affinity and selectivity profile.

For instance, a structural investigation at the 2-position of the nucleus led to the discovery of potent and highly selective A3 adenosine receptor (A3AR) antagonists. One notable derivative, ethyl 2-(4-methoxyphenyl)-5-(methylamino)-triazolo[1,5-c]pyrimidine-8-carboxylate, demonstrated a Ki value of 0.47 nM for the A3AR with an exceptional selectivity profile over other AR subtypes. In another study focused on the 8-position, the introduction of a 4-ethylbenzylester resulted in a compound with a Ki of 1.21 nM for the hA3AR. These studies highlight the scaffold's tunability, allowing for a shift in selectivity from the A2A to the A3 receptor subtype. The binding affinities for several derivatives have been determined using radioligand binding assays in cells expressing human AR subtypes.

Compound DerivativeTarget ReceptorBinding Affinity (Ki, nM)
Ethyl 2-(4-methoxyphenyl)-5-(methylamino)-triazolo[1,5-c]pyrimidine-8-carboxylateHuman A3AR0.47
8-(4-Ethylbenzylester)-5-(methylamino)-triazolo[1,5-c]pyrimidineHuman A3AR1.21
O-fluoroethyl analogue of SCH 442416Human A2AAR12.4

To understand the structural basis for the observed affinity and selectivity, molecular docking simulations have been performed. These computational studies have investigated the binding modes oftriazolo[1,5-c]pyrimidine derivatives within homology models of the human A1, A2A, and A3 adenosine receptors.

The docking studies revealed that these ligands typically bind to the three receptor subtypes in a similar fashion. Their binding mode is comparable to the crystallographic binding pose of ZM-241385, a well-characterized inverse agonist for the A2AAR. The active pocket of the A2AAR is situated within the transmembrane (TM) bundle, involving residues from TM3, TM5, TM6, and TM7. For the closely related pyrazolo-triazolo-pyrimidine scaffold, key interactions include a bidentate hydrogen bond with asparagine (N) in position 6.55 and a π–π stacking interaction with a phenylalanine (F) residue in the extracellular loop 2. These computational models provide valuable insights into the ligand-receptor interactions that govern the antagonist activity of this compound class.

Enzyme Inhibition and Signaling Pathway Modulation

Beyond adenosine receptors, the broader triazolopyrimidine class has been identified as a versatile scaffold for inhibiting various enzymes, particularly protein kinases, thereby modulating critical cellular signaling pathways involved in cell growth, proliferation, and survival.

The AXL receptor tyrosine kinase is a member of the TAM (TYRO3, AXL, MERTK) family and its overexpression is associated with tumor progression, metastasis, and the development of drug resistance. Consequently, AXL has become an important therapeutic target in oncology. While numerous small molecule inhibitors targeting AXL have been developed, including some with different pyrimidine-based cores, specific data on the inhibitory activity of 2-Methyl-triazolo[1,5-c]pyrimidine against AXL is not extensively documented in the reviewed literature. However, structurally related scaffolds, such as phenylpyrazolo[3,4-d]pyrimidine, have been developed as multi-kinase inhibitors that effectively block AXL, demonstrating the potential of pyrimidine-based structures to target this kinase. The development of potent dual inhibitors of FLT3 and AXL, such as Gilteritinib, further underscores the therapeutic strategy of targeting AXL to overcome drug resistance mechanisms.

The triazolopyrimidine scaffold has proven to be a privileged structure for targeting a wide array of enzymes and signaling pathways crucial in cancer and other diseases.

EGFR/AKT and ERK Pathways: Certain pyrazolotriazolopyrimidine derivatives have been shown to inhibit the EGFR/AKT signaling pathway, a key cascade regulating cell growth and survival. Othertriazolo[1,5-a]pyrimidine derivatives have demonstrated significant inhibitory effects on the ERK signaling pathway, leading to decreased phosphorylation of key components like ERK1/2, c-Raf, and MEK1/2.

VEGFR-2 Inhibition: Triazolo[4,3-a]pyrimidinone acyclo C-nucleosides have been rationally designed as multi-target agents capable of simultaneously inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), a central node in tumor angiogenesis.

Tubulin Polymerization: Some 2-anilino triazolopyrimidine derivatives act as potent inhibitors of tubulin polymerization. By interfering with microtubule dynamics, these compounds block cells in the G2/M phase of the cell cycle and induce apoptosis, representing a distinct mechanism of anticancer action.

Other Kinase and Enzyme Targets: The versatility of the triazolopyrimidine core extends to other important cellular targets. Derivatives have been developed as inhibitors of S-phase kinase-associated protein 2 (Skp2), a component of the E3 ubiquitin ligase complex that plays a critical role in cell cycle progression. Additionally, a triazolopyrimidine derivative was identified as an ATP-competitive inhibitor of the kinase GCN2, which is involved in cellular stress responses.

This broad activity profile demonstrates that the triazolopyrimidine class can serve as a foundational structure for the development of inhibitors targeting diverse and critical signaling transduction pathways.

Antimicrobial and Insecticidal Activities

The jchemtech.comekb.egacs.orgtriazolo[1,5-c]pyrimidine scaffold is a core structure in various compounds exhibiting a range of biological activities. While specific data on the fungicidal and insect growth regulation activities of 2-Methyl- jchemtech.comekb.egacs.orgtriazolo[1,5-c]pyrimidine is not extensively detailed in the provided research, the broader class of triazolopyrimidine derivatives has been investigated for these properties.

The fungicidal potential of the triazolopyrimidine scaffold has been demonstrated through the synthesis and evaluation of various derivatives. For instance, a series of novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives containing a thioether moiety has been synthesized and tested for antifungal activities. frontiersin.org Many of these compounds showed significant antifungal effects against a panel of plant pathogenic fungi, including Botrytis cinerea from different hosts (cucumber, strawberry, tobacco, blueberry), Phytophthora infestans, and Pyricularia oryzae Cav. frontiersin.org Notably, some of the synthesized compounds exhibited potent activity against multiple strains of Botrytis cinerea, suggesting their potential as lead structures for the development of new fungicides. frontiersin.org

The broader family of jchemtech.comekb.egacs.orgtriazolo[1,5-a]pyrimidines is recognized for its presence in molecules with antifungal properties, highlighting the importance of this scaffold in the design of new antifungal agents. researchgate.net The versatility of the triazole ring, a key component of this scaffold, is well-established in the development of antifungal drugs. frontiersin.orgnih.gov

Research into the insecticidal properties of the broader 1,2,4-triazole (B32235) scaffold, a parent structure of triazolopyrimidines, indicates its potential in developing agents for insect control. frontiersin.org While direct studies on the insect growth regulation activities of 2-Methyl- jchemtech.comekb.egacs.orgtriazolo[1,5-c]pyrimidine are not specified in the available literature, the exploration of 1,2,4-triazole derivatives for insecticidal applications suggests a promising area for future investigation. frontiersin.org

Potential Broad-Spectrum Biological Activities of thejchemtech.comekb.egacs.orgTriazolopyrimidine Scaffold (Contextual Relevance)

The jchemtech.comekb.egacs.orgtriazolopyrimidine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. ekb.egrjpbr.comupi.eduresearchgate.net This structural motif is considered a bioisostere of purines, which allows it to interact with a variety of biological targets. nih.govmdpi.com

The triazolopyrimidine scaffold has emerged as a significant pharmacophore in the development of novel anticancer agents. ekb.eg Derivatives of this scaffold have been shown to target various mechanisms involved in cancer progression, including signal transduction pathways and DNA damage repair systems. ekb.eg

Numerous studies have reported the synthesis and in vitro evaluation of triazolopyrimidine derivatives against various cancer cell lines. For example, a series of novel jchemtech.comekb.egacs.orgtriazolo[1,5-a]pyrimidine derivatives were synthesized and tested for their anti-tumor activities against HT-1080 and Bel-7402 cancer cell lines, with some compounds showing significant inhibitory effects. mdpi.com Another study on pyrazolo-[4,3-e] jchemtech.comekb.egacs.orgtriazolopyrimidine derivatives demonstrated cytotoxicity against human breast (MCF7 and HCC1937) and cervical (HeLa) cancer cells, with IC50 values in the micromolar range. mdpi.com The mechanism of action for some of these compounds is suggested to be through the inhibition of kinases like the epidermal growth factor receptor (EGFR). mdpi.com

Furthermore, certain triazolopyrimidine derivatives have been investigated for their unique mechanism of tubulin inhibition, promoting its polymerization, which is a distinct mechanism from that of paclitaxel. acs.org These compounds have shown the ability to overcome multidrug resistance and have demonstrated potent tumor growth inhibition in animal models. acs.org

Table 1: In Vitro Anticancer Activity of Selected Triazolopyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 19Bel-740212.3 mdpi.com
Compound 19HT-10806.1 mdpi.com
Pyrazolo-[4,3-e] jchemtech.comekb.egacs.orgtriazolopyrimidine Derivative 1HCC1937~7.0 mdpi.com
Pyrazolo-[4,3-e] jchemtech.comekb.egacs.orgtriazolopyrimidine Derivative 1HeLa~8.0 mdpi.com

The triazolopyrimidine core is also associated with significant anti-inflammatory activity. rjpbr.comresearchgate.netnih.gov A study on newly synthesized fused triazolo- and tetrazolopyrimidine derivatives revealed that several compounds possess potent anti-inflammatory effects when compared to the standard drug, indomethacin. nih.gov The anti-inflammatory properties of these derivatives are influenced by the nature of the substituents on the pyrimidine (B1678525) ring. nih.gov The versatility of the triazolopyrimidine scaffold allows for the development of compounds with diverse pharmacological properties, including the potential treatment for inflammatory diseases. upi.edu

The triazolopyrimidine scaffold is a key component in the design of antimicrobial agents. ekb.egresearchgate.net Derivatives of jchemtech.comekb.egacs.orgtriazolo[1,5-a]pyrimidine have been reported to possess antibacterial and antifungal activities. researchgate.net For instance, a novel class of 1,2,4-triazolo[1,5-a]pyrimidines has shown good narrow-spectrum antibacterial activity against Enterococcus faecium, a challenging pathogen known for its antibiotic resistance. nih.gov Further studies on these compounds suggest that their mechanism of action involves the inhibition of cell-wall biosynthesis. nih.gov

In addition to antibacterial properties, various triazole derivatives have demonstrated significant antifungal activity against different fungal species. nih.gov The synthesis of novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives has led to the discovery of compounds with notable antifungal activity against several plant pathogens. frontiersin.org Furthermore, the evaluation of 5,6,7,8-tetrahydro- jchemtech.comekb.egacs.orgtriazolo[5,1-b]quinazolin-9(4H)-one (THTQ) demonstrated inhibitory effects against a range of bacterial and fungal strains. mdpi.com

Antiviral and Antiparasitic Effects

Extensive searches of scientific literature and research databases did not yield specific information regarding the in vitro and mechanistic antiviral or antiparasitic activities of the chemical compound 2-Methyl- nih.govnih.govmdpi.comtriazolo[1,5-c]pyrimidine . The available body of research on triazolopyrimidines focuses heavily on the biological activities of its isomers, particularly the nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidine scaffold, which has been investigated for a wide range of therapeutic applications.

While the broader class of triazolopyrimidines has shown promise in medicinal chemistry, data concerning the specific antiviral and antiparasitic properties of the nih.govnih.govmdpi.comtriazolo[1,5-c]pyrimidine core, and specifically its 2-methyl derivative, remain unpublished in the accessible scientific literature.

Research has been conducted on more complex fused heterocyclic systems containing the nih.govnih.govmdpi.comtriazolo[1,5-c]pyrimidine moiety, such as certain pyrazolo[4,3-e] nih.govnih.govmdpi.comtriazolo[1,5-c]pyrimidine derivatives. mdpi.com However, these studies have explored their potential as anticancer agents through mechanisms like kinase inhibition, rather than for anti-infective purposes. mdpi.com Therefore, no data tables or detailed research findings on the antiviral or antiparasitic effects of 2-Methyl- nih.govnih.govmdpi.comtriazolo[1,5-c]pyrimidine can be provided.

Advanced Applications and Future Research Directions Of 1 2 3 Triazolo 1,5 C Pyrimidine

Utility in Materials Science

While the exploration of 2-Methyl- nih.govnih.govresearchgate.nettriazolo[1,5-c]pyrimidine in materials science is still in its nascent stages, the inherent electronic properties of the triazolopyrimidine scaffold suggest a promising future. The fusion of an electron-rich triazole ring with an electron-deficient pyrimidine (B1678525) ring creates a unique electronic landscape that can be tailored through strategic functionalization.

The development of novel photosensitive materials is crucial for advancements in areas such as optical data storage, photolithography, and photodynamic therapy. While direct research on the photosensitive properties of 2-Methyl- nih.govnih.govresearchgate.nettriazolo[1,5-c]pyrimidine is limited, studies on the broader class of nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidines have shown that these molecules can be rendered photoactivatable. By incorporating functionalities like a diazirine ring, these compounds can be designed to respond to specific wavelengths of light. This photo-reactivity opens the door for the development of light-sensitive polymers, photo-crosslinkable materials, and photo-patternable surfaces. Future research could focus on synthesizing derivatives of 2-Methyl- nih.govnih.govresearchgate.nettriazolo[1,5-c]pyrimidine with photo-labile groups to explore their potential in these applications.

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology. The efficiency and longevity of these devices are heavily dependent on the properties of the organic materials used, particularly their ability to transport electrons and holes. The electron-deficient nature of the pyrimidine ring within the 2-Methyl- nih.govnih.govresearchgate.nettriazolo[1,5-c]pyrimidine structure suggests its potential as an electron-transporting material (ETM). Research on related heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, has demonstrated their utility as hole-transporting materials in perovskite solar cells, indicating the potential of this class of compounds in optoelectronic applications. For 2-Methyl- nih.govnih.govresearchgate.nettriazolo[1,5-c]pyrimidine to be a viable ETM, its derivatives would need to possess a low-lying Lowest Unoccupied Molecular Orbital (LUMO) to facilitate electron injection from the cathode, as well as good thermal and morphological stability.

Table 1: Potential Applications in Materials Science

Application Area Potential Role of 2-Methyl- nih.govnih.govresearchgate.nettriazolo[1,5-c]pyrimidine Derivatives Key Properties to Engineer
Photosensitive Materials Photo-responsive component in polymers and surfaces Photo-lability, specific wavelength absorption

Role in Medicinal Chemistry Beyond Direct Target Inhibition

The versatility of the nih.govnih.govresearchgate.nettriazolo[1,5-c]pyrimidine scaffold extends beyond its use as a pharmacophore for direct enzyme or receptor inhibition. Its unique structure can be leveraged for more sophisticated applications in medicine, such as targeted drug delivery and advanced diagnostic systems.

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing off-target side effects. The 2-Methyl- nih.govnih.govresearchgate.nettriazolo[1,5-c]pyrimidine core can be functionalized with moieties that allow for its conjugation to larger drug molecules or nanoparticle-based delivery systems. For instance, introducing reactive functional groups at various positions on the heterocyclic core would enable the attachment of linkers, which could then be connected to an active pharmaceutical ingredient (API). The physicochemical properties of the triazolopyrimidine could also be tuned to improve the solubility and bioavailability of the conjugated drug.

Theranostics, the integration of diagnostic and therapeutic capabilities into a single agent, represents a paradigm shift in personalized medicine. The nih.govnih.govresearchgate.nettriazolo[1,5-c]pyrimidine scaffold is a promising platform for the development of such systems. Research on related pyrazolo[4,3-e] nih.govnih.govresearchgate.nettriazolo[1,5-c]pyrimidine derivatives has led to the synthesis of high-affinity ligands for the A2A adenosine (B11128) receptor, a key target in neurodegenerative diseases. These ligands have been further developed into imaging agents for Positron Emission Tomography (PET), a powerful in vivo imaging technique. By incorporating a positron-emitting radionuclide, such as fluorine-18, onto a 2-Methyl- nih.govnih.govresearchgate.nettriazolo[1,5-c]pyrimidine-based targeting vector, it is conceivable to create PET tracers for various disease-related biomarkers. Furthermore, by co-loading a therapeutic agent, these molecules could serve as theranostic agents, allowing for simultaneous diagnosis and treatment.

Table 2: Potential Roles in Advanced Medicinal Chemistry

Application Area Potential Function of 2-Methyl- nih.govnih.govresearchgate.nettriazolo[1,5-c]pyrimidine Derivatives Example of Required Functionalization
Drug Delivery Scaffold for conjugating active pharmaceutical ingredients Attachment of reactive linkers
Diagnostics (PET Imaging) Targeting moiety for disease biomarkers Incorporation of a positron-emitting isotope (e.g., 18F)

Innovative Synthetic Methodologies for Future Derivatization

The exploration of the full potential of 2-Methyl- nih.govnih.govresearchgate.nettriazolo[1,5-c]pyrimidine is contingent on the development of efficient and versatile synthetic methodologies. While classical methods for the synthesis of triazolopyrimidines, such as the Dimroth rearrangement, are well-established, there is a growing need for innovative approaches that allow for the precise installation of a wide range of functional groups.

Recent advances in synthetic organic chemistry offer exciting possibilities. Multi-component reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step, are particularly attractive for generating libraries of diverse 2-Methyl- nih.govnih.govresearchgate.nettriazolo[1,5-c]pyrimidine derivatives. Green chemistry approaches, such as microwave-assisted synthesis and the use of eco-friendly catalysts, can also contribute to more sustainable and efficient synthetic routes. mdpi.com

Furthermore, late-stage functionalization techniques, which enable the modification of a core scaffold in the final steps of a synthesis, are crucial for the rapid generation of analogs for structure-activity relationship (SAR) studies. The development of regioselective C-H activation and cross-coupling reactions for the nih.govnih.govresearchgate.nettriazolo[1,5-c]pyrimidine core would be a significant step forward, providing access to a previously unexplored chemical space.

Table 3: Comparison of Synthetic Methodologies

Synthetic Approach Advantages Relevance to 2-Methyl- nih.govnih.govresearchgate.nettriazolo[1,5-c]pyrimidine
Classical Cyclocondensation Well-established, reliable Foundation for basic scaffold synthesis
Multi-Component Reactions (MCRs) High efficiency, diversity-oriented Rapid generation of derivative libraries
Microwave-Assisted Synthesis Reduced reaction times, improved yields Acceleration of synthesis and derivatization

Integration of Artificial Intelligence and Machine Learning innih.govrsc.orgnih.govTriazolo[1,5-c]pyrimidine Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification of novel drug candidates and optimizing their properties. While the direct application of these technologies to the nih.govrsc.orgnih.govtriazolo[1,5-c]pyrimidine scaffold is still an emerging area, research on analogous heterocyclic systems demonstrates a clear path forward.

Such computational approaches can significantly expedite research by:

Virtual Screening: Rapidly screening millions of virtual compounds to identify those with a high probability of binding to a specific biological target, saving considerable time and resources compared to traditional high-throughput screening. mdpi.comresearchgate.net

Predictive Modeling: Using ML algorithms to forecast the absorption, distribution, metabolism, and excretion (ADME) properties of novel nih.govrsc.orgnih.govtriazolo[1,5-c]pyrimidine derivatives, helping to prioritize candidates with favorable drug-like characteristics. nih.govmdpi.com

De Novo Drug Design: Employing generative models to design entirely new molecules based on the nih.govrsc.orgnih.govtriazolo[1,5-c]pyrimidine scaffold, optimized for high affinity and selectivity against a chosen target. mdpi.com

Moreover, computational methods such as molecular docking have already been successfully utilized to rationalize the activity of pyrazolo[4,3-e] nih.govrsc.orgnih.govtriazolo[1,5-c]pyrimidine derivatives, confirming their fit within the ATP binding sites of protein kinases like EGFR and CDK2. nih.govrsc.org These existing studies provide a solid foundation for the integration of more advanced AI and ML techniques to unlock the full therapeutic potential of this heterocyclic system.

Unexplored Biological Targets and Therapeutic Areas fornih.govrsc.orgnih.govTriazolo[1,5-c]pyrimidine Derivatives

Investigations into fused pyrazolo[4,3-e] nih.govrsc.orgnih.govtriazolo[1,5-c]pyrimidine compounds have revealed their potent activity against several key biological targets, suggesting new and unexplored therapeutic avenues for derivatives of the core nih.govrsc.orgnih.govtriazolo[1,5-c]pyrimidine scaffold.

Kinase Inhibition in Oncology: A primary area of interest is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Epidermal Growth Factor Receptor (EGFR): Novel pyrazolo-[4,3-e] nih.govrsc.orgnih.govtriazolopyrimidine derivatives have demonstrated significant antiproliferative activity against cancer cell lines that express high levels of EGFR. nih.gov One lead compound inhibited the activation of EGFR and its downstream signaling pathways (Akt and Erk1/2), highlighting its potential as an anticancer agent. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): A series of molecules featuring the pyrazolo[4,3-e] nih.govrsc.orgnih.govtriazolo[1,5-c]pyrimidine scaffold were designed and synthesized as novel inhibitors of CDK2, a key enzyme in cell cycle regulation. rsc.orgnih.gov The most potent compounds exhibited significant inhibitory activity against CDK2/cyclin A2 and induced apoptosis in cancer cells. rsc.orgresearchgate.net

Table 1: Kinase Inhibitory Activity of Pyrazolo[4,3-e] nih.govrsc.orgnih.govtriazolo[1,5-c]pyrimidine Analogs

Compound ScaffoldTargetKey FindingsTherapeutic AreaReference
Pyrazolo[4,3-e] nih.govrsc.orgnih.govtriazolopyrimidineEGFRInhibited activation of EGFR, Akt, and Erk1/2 pathways in breast and cervical cancer cells.Oncology nih.gov
Pyrazolo[4,3-e] nih.govrsc.orgnih.govtriazolo[1,5-c]pyrimidineCDK2Exhibited potent enzymatic inhibition of CDK2/cyclin A2 and induced cell cycle arrest and apoptosis.Oncology rsc.orgnih.gov

Adenosine Receptor Antagonism: Beyond oncology, the nih.govrsc.orgnih.govtriazolo[1,5-c]pyrimidine core is a promising scaffold for targeting G-protein coupled receptors, such as adenosine receptors. Derivatives of pyrazolo[4,3-e] nih.govrsc.orgnih.govtriazolo[1,5-c]pyrimidine have been developed as potent and selective antagonists for various adenosine receptor subtypes (A₁, A₂ₐ, A₂ₒ, and A₃). nih.govnih.govnih.gov This activity opens up potential therapeutic applications in:

Neurodegenerative Diseases: A₂ₐ receptor antagonists are being investigated for the treatment of Parkinson's disease. nih.gov

Inflammatory Conditions: A₃ receptor antagonists are considered potential drugs for treating asthma and other inflammatory disorders. researchgate.net

Cardiovascular and Metabolic Diseases: Ligands for the A₁ receptor are potential candidates for treating conditions like angina pectoris and type 2 diabetes. cyberleninka.ru

The ability to achieve different selectivity profiles against the four adenosine receptor subtypes by modifying substituents on the core scaffold suggests that a focused library of simpler nih.govrsc.orgnih.govtriazolo[1,5-c]pyrimidine derivatives could yield novel and highly selective modulators for these targets. nih.gov

Table 2: Unexplored Targets and Potential Therapeutic Areas

Potential Target ClassSpecific Target ExamplesPotential Therapeutic AreasRationale from Related ScaffoldsReference
Protein KinasesEGFR, CDK2Oncology (Breast, Cervical, Colon Cancer)Pyrazolo[4,3-e] nih.govrsc.orgnih.govtriazolo[1,5-c]pyrimidines show potent inhibition. nih.govrsc.org
Adenosine ReceptorsA₁, A₂ₐ, A₂ₒ, A₃Neurodegenerative Disorders, Inflammation (Asthma), Cardiovascular DiseasePyrazolo[4,3-e] nih.govrsc.orgnih.govtriazolo[1,5-c]pyrimidines act as potent and selective antagonists. nih.govnih.gov
Toll-like ReceptorsTLR4Inflammatory Diseases, SepsisAI-driven screening identified pyrazolo[1,5-a]pyrimidine (B1248293) derivatives as potent inhibitors. nih.gov

Q & A

What are the common synthetic routes for 2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine derivatives?

Level: Basic
Methodological Answer:
The synthesis of triazolopyrimidine derivatives often involves oxidative cyclization and Dimroth rearrangement . For example:

  • IBD-mediated oxidative cyclization : Reacting pyrimidinylhydrazones with iodobenzene diacetate (IBD) in dichloromethane generates [1,2,4]triazolo[4,3-c]pyrimidines, which isomerize via acid-catalyzed Dimroth rearrangement to yield thermodynamically stable [1,2,4]triazolo[1,5-c]pyrimidines (yields: 57–85%) .
  • Multi-component reactions : Using 5-amino-1,2,4-triazole, aldehydes, and ethyl 3-oxohexanoate under fusion conditions with dimethylformamide catalysis produces diverse triazolopyrimidine libraries .

How do structural modifications at the 5 and 8 positions affect adenosine receptor (AR) binding affinity and selectivity?

Level: Basic
Methodological Answer:
Modifications at the 5-position (e.g., alkylamino groups) and 8-position (e.g., esters/amides) critically influence AR subtype selectivity:

  • 5-Position : Introducing ethylamino or methylamino groups enhances A3AR affinity (Ki = 3.30–4.14 nM) but reduces selectivity against A1/A2A subtypes. For instance, a methylamino group at C5 improves A3 selectivity (hA1/hA3 = 236) compared to ethylamino (hA1/hA3 = 49) .
  • 8-Position : Benzylic esters (e.g., 4-ethylbenzyl ester) achieve A3AR nanomolar potency (Ki = 1.21 nM) while maintaining moderate selectivity. Docking studies reveal these substituents occupy a hydrophobic subpocket in A3AR models .

How can researchers resolve contradictions in structure-activity relationship (SAR) data for triazolopyrimidines?

Level: Advanced
Methodological Answer:
Contradictions in SAR data (e.g., conflicting substituent effects on receptor selectivity) can be addressed through:

  • Comparative docking studies : Analyzing binding modes across AR subtypes (A1, A2A, A3) to identify steric/electronic mismatches. For example, bulkier 8-position esters may clash with A2A receptor residues, explaining reduced affinity .
  • Systematic substituent scanning : Synthesizing derivatives with incremental changes (e.g., alkyl chain length, aromaticity) to isolate steric vs. electronic contributions .
  • Binding assay standardization : Using consistent cell lines (e.g., CHO or HEK expressing human ARs) and radioligands (e.g., [³H]ZM-241385) to minimize experimental variability .

What strategies optimize A2A vs. A3 adenosine receptor subtype selectivity in triazolopyrimidine-based antagonists?

Level: Advanced
Methodological Answer:

  • Position-specific modifications :
    • 5-Position : Smaller substituents (e.g., NH2) favor A3AR selectivity, while bulkier groups (e.g., furyl) enhance A2A binding .
    • 8-Position : Polar amides improve A3AR selectivity over A2A by forming hydrogen bonds with Tyr94/Ser247 in A3AR .
  • Selectivity ratios : Calculate hA1/hA3 and hA2A/hA3 ratios to prioritize compounds with >100-fold selectivity. For example, compound 1 (hA1/hA3 = 236) outperforms compound 2 (hA1/hA3 = 49) .

How do Dimroth rearrangements contribute to the synthesis of thermodynamically stable triazolopyrimidine isomers?

Level: Advanced
Methodological Answer:
Dimroth rearrangements enable the conversion of kinetically favored [1,2,4]triazolo[4,3-c]pyrimidines to stable [1,2,4]triazolo[1,5-c]pyrimidines via:

Protonation of the triazole ring.

Ring opening and tautomerization.

Re-closure to the thermodynamically stable isomer .
This process is catalyzed by HCl in ethanol, achieving yields >80% for derivatives like 6a–o .

What spectroscopic techniques confirm the structure of synthesized triazolopyrimidine derivatives?

Level: Basic
Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at C2) and aromatic signals.
  • Mass spectrometry (ESI-MS) : Verifies molecular ion peaks (e.g., [M+H]⁺ for compound 35 at m/z 412.1) .
  • Elemental analysis : Confirms purity (>95%) via C/H/N/S percentages .

What in vitro models evaluate the anticancer potential of triazolopyrimidine derivatives targeting CDK2?

Level: Advanced
Methodological Answer:

  • Cell viability assays : Use human tumor cell lines (e.g., HeLa, MCF-7) treated with derivatives (e.g., pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines) to measure IC50 values .
  • Kinase inhibition profiling : Assess CDK2 inhibition via radioactive ATP-binding assays or fluorescence-based protocols .
  • Molecular dynamics simulations : Predict binding stability of derivatives in CDK2’s ATP-binding pocket .

Which adenosine receptor subtypes are primarily targeted by 2-methyl-triazolopyrimidines, and what therapeutic implications does this have?

Level: Basic
Methodological Answer:

  • A2A and A3 subtypes are primary targets. A2A antagonists (e.g., SCH 442416) show promise in Parkinson’s disease by reducing motor complications, while A3AR antagonists may modulate tumor growth via adenosine-mediated apoptosis pathways .
  • Selectivity profiling using radioligand displacement assays (e.g., [³H]CGS21680 for A2A) is critical for therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.